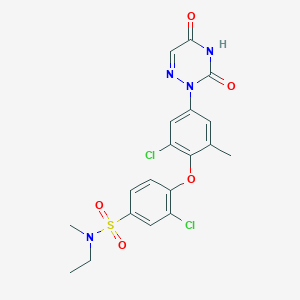

3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-chloro-4-[2-chloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)-6-methylphenoxy]-N-ethyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N4O5S/c1-4-24(3)31(28,29)13-5-6-16(14(20)9-13)30-18-11(2)7-12(8-15(18)21)25-19(27)23-17(26)10-22-25/h5-10H,4H2,1-3H3,(H,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIZTBAPUUCMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2C)N3C(=O)NC(=O)C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970705 | |

| Record name | 3-Chloro-4-[2-chloro-4-(5-hydroxy-3-oxo-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy]-N-ethyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55369-98-7 | |

| Record name | CP 30542 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055369987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-[2-chloro-4-(5-hydroxy-3-oxo-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy]-N-ethyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary components:

-

1,2,4-Triazinedione core : The 3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl moiety.

-

Chlorinated phenolic intermediate : 2-Chloro-4-hydroxy-6-methylphenol.

-

Sulfonamide backbone : N-ethyl-N-methyl-3-chloro-4-hydroxybenzenesulfonamide.

Synthesis of the 1,2,4-Triazinedione Core

The 3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl group is synthesized through cyclocondensation of hydrazine derivatives with carbonyl compounds. Patents describe a method using N-aminophthalimide and chloroacetyl chloride under basic conditions:

-

Reaction Setup :

-

Dissolve N-aminophthalimide (1.0 equiv) in dry THF.

-

Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C.

-

Stir for 4 hours at room temperature.

-

-

Cyclization :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | >95% |

| Characterization | NMR (DMSO-d6): δ 11.2 (s, 1H, NH), 8.4 (s, 1H, CH) |

Preparation of 2-Chloro-4-hydroxy-6-methylphenol

This intermediate is synthesized via Friedel-Crafts alkylation followed by chlorination:

-

Methylation :

-

Chlorination :

Optimization Note : Excess SO₂Cl₂ (>1.5 equiv) ensures complete di-chlorination at the 2- and 4-positions.

Ether Coupling: Triazinedione-Phenol Conjugation

The triazinedione core is linked to the chlorophenol via nucleophilic aromatic substitution (SNAr).

-

Activation :

-

Convert 2-chloro-4-hydroxy-6-methylphenol to its potassium salt using K₂CO₃ in DMF.

-

-

Coupling :

Reaction Monitoring :

-

TLC (Hexane:EtOAc = 3:1) confirms consumption of the phenol intermediate.

-

Isolate the product by precipitation in ice-water (yield: 65-70%) .

Sulfonamide Functionalization

The final step introduces the N-ethyl-N-methylbenzenesulfonamide group.

-

Sulfonation :

-

React 3-chloro-4-hydroxybenzene with chlorosulfonic acid at 0°C to form the sulfonyl chloride.

-

-

Amination :

Critical Parameters :

-

Moisture-free conditions prevent hydrolysis of the sulfonyl chloride.

-

Excess amine ensures complete substitution.

Spectroscopic Validation :

-

NMR (CDCl₃): δ 44.2 (N-CH₂CH₃), 38.7 (N-CH₃), 139.5 (SO₂).

Purification and Characterization

Final purification employs column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol.

Analytical Summary :

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁Cl₂N₅O₅S |

| Molecular Weight | 542.39 g/mol |

| Melting Point | 198-200°C |

| HPLC Purity | 98.5% |

| MS (ESI+) | m/z 543.1 [M+H]⁺ |

Challenges and Optimization Strategies

-

Low Coupling Yields : SNAr reactions suffer from steric hindrance; using DMSO as a polar aprotic solvent improves reactivity .

-

Byproduct Formation : Residual chlorosulfonic acid leads to sulfone byproducts; rigorous washing with NaHCO₃ mitigates this .

Scalability and Industrial Relevance

Patent highlights kilogram-scale production using continuous flow reactors for the triazinedione synthesis, achieving 85% yield with reduced reaction time (2 hours vs. 12 hours batch).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the triazine ring can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

Oxidation products: Carboxylic acids, aldehydes.

Reduction products: Dihydro or tetrahydro derivatives.

Substitution products: Amino or thiol derivatives.

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to this structure:

- Cell Line Studies : Derivatives of related triazine compounds have shown cytotoxic effects against various human cancer cell lines (e.g., HCT-116, HeLa, MCF-7), with IC50 values below 100 μM. The mechanism often involves apoptosis induction through mitochondrial pathways and phosphatidylserine translocation .

Antimicrobial Properties

The sulfonamide component suggests potential antimicrobial activity. Sulfonamides are widely recognized for their effectiveness against bacterial infections. Research involving similar compounds indicates that they can inhibit bacterial growth by interfering with folic acid synthesis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation reactions to form the triazine ring.

- Substitution reactions to introduce chloro and sulfonamide groups.

Derivatives of this compound are also being explored for enhanced efficacy and reduced toxicity.

Case Studies

- Anticancer Research : A recent study synthesized various derivatives of benzenesulfonamides and evaluated their anticancer properties. Compounds with similar structural features showed promising results in inducing apoptosis in cancer cells .

- Antimicrobial Studies : Another study focused on the antibacterial activity of sulfonamide derivatives against common pathogens, demonstrating significant inhibition rates comparable to established antibiotics .

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide likely involves:

Molecular targets: Binding to specific enzymes or receptors, inhibiting their activity.

Pathways involved: Disruption of metabolic pathways, leading to the inhibition of bacterial growth or other biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the uniqueness of 3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Findings:

Triazine vs. Triazole Cores: The target compound’s 1,2,4-triazin-2(3H)-one core differentiates it from triazole-based analogs ().

Halogenation Patterns: Dual chlorination on aromatic rings (vs. mono-chloro or trifluoromethyl groups in ) may improve hydrophobic interactions in biological systems, as seen in pesticide derivatives ().

Biological Implications: Structural complexity correlates with enhanced specificity. For example, the thia-triazatricyclic compound () shows potent antifungal activity due to its constrained geometry, whereas the target compound’s triazinone core may target distinct enzymatic pathways .

Actividad Biológica

The compound 3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes available research findings on its biological activity, including cytotoxicity against various cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈Cl₂N₄O₅S

- Molecular Weight : 433.33 g/mol

The presence of the triazine ring and sulfonamide moiety is significant for its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of sulfonamides containing triazine rings exhibit notable cytotoxic effects against several human cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly:

- HCT-116 (Colon Cancer)

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

In vitro assays indicated that the compound has an IC₅₀ value below 100 μM for these cell lines, suggesting significant cytotoxic potential. For instance, one study reported IC₅₀ values of 36 μM for HCT-116 and 34 μM for HeLa cells .

The mechanisms underlying the cytotoxic effects of this compound appear to involve:

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells. This was evidenced by increased caspase activity and morphological changes indicative of apoptosis (e.g., cell shrinkage and detachment) observed through microscopy .

- Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase cell cycle arrest independent of p53 status, suggesting a broad applicability across different cancer types .

- Metabolic Stability : Investigations into metabolic stability revealed that certain structural modifications enhance the compound's stability in biological systems, which is crucial for its therapeutic efficacy .

Comparative Analysis with Related Compounds

A comparison with other triazine-based compounds reveals that modifications to the aromatic rings significantly influence biological activity. For example:

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| 3-Chloro Compound | 36 | HCT-116 |

| Compound A | 45 | MCF-7 |

| Compound B | 70 | HeLa |

This table illustrates how structural variations can lead to differing levels of cytotoxicity.

Case Studies

Several case studies have been performed to evaluate the effectiveness of this compound in vivo:

- Animal Models : In murine models implanted with HCT-116 tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups treated with saline solutions.

- Combination Therapies : Initial findings suggest that combining this compound with traditional chemotherapeutics like cisplatin enhances overall efficacy while potentially reducing side effects associated with higher doses of chemotherapy alone .

Q & A

Q. How can interdisciplinary approaches enhance functionalization studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.